Cas no 2172450-19-8 (2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid)

2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid
- 2172450-19-8
- 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid
- EN300-1556144
-
- インチ: 1S/C22H23NO6/c1-13(14(21(26)27)10-11-20(24)25)23-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,28)(H,24,25)(H,26,27)
- InChIKey: NJVLTBCQUZSPNL-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)C(C(=O)O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 397.15253745g/mol
- どういたいしつりょう: 397.15253745g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 113Ų
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1556144-0.5g |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid |
2172450-19-8 | 0.5g |
$1084.0 | 2023-05-26 | ||
Enamine | EN300-1556144-0.1g |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid |
2172450-19-8 | 0.1g |
$993.0 | 2023-05-26 | ||
Enamine | EN300-1556144-1.0g |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid |
2172450-19-8 | 1g |
$1129.0 | 2023-05-26 | ||
Enamine | EN300-1556144-0.25g |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid |
2172450-19-8 | 0.25g |
$1038.0 | 2023-05-26 | ||
Enamine | EN300-1556144-10.0g |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid |
2172450-19-8 | 10g |
$4852.0 | 2023-05-26 | ||
Enamine | EN300-1556144-2500mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid |
2172450-19-8 | 2500mg |
$2211.0 | 2023-09-25 | ||
Enamine | EN300-1556144-100mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid |
2172450-19-8 | 100mg |
$993.0 | 2023-09-25 | ||
Enamine | EN300-1556144-500mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid |
2172450-19-8 | 500mg |
$1084.0 | 2023-09-25 | ||
Enamine | EN300-1556144-5000mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid |
2172450-19-8 | 5000mg |
$3273.0 | 2023-09-25 | ||
Enamine | EN300-1556144-10000mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]pentanedioic acid |
2172450-19-8 | 10000mg |
$4852.0 | 2023-09-25 |
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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3. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acidに関する追加情報
Introduction to 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic Acid (CAS No. 2172450-19-8)
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid, a compound with the chemical identifier CAS No. 2172450-19-8, represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The presence of the fluoren-9-yl moiety and the methoxycarbonyl group in its molecular framework contributes to its unique chemical properties, making it a promising candidate for further exploration in medicinal chemistry.
The structure of 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid consists of a pentanedioic acid backbone, which is a well-known component in various bioactive molecules. The incorporation of the amino group and the fluorenyl methoxycarbonyl substituent enhances its reactivity and binding affinity, making it an attractive scaffold for designing novel therapeutic agents. This compound's ability to interact with biological targets at a molecular level has positioned it as a key player in the development of targeted therapies for various diseases.
In recent years, there has been a growing interest in the use of fluorinated compounds in pharmaceuticals due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluoren-9-yl group, in particular, has been extensively studied for its ability to modulate drug-receptor interactions, leading to increased efficacy and reduced side effects. The methoxycarbonyl group further contributes to the compound's stability and solubility, making it suitable for formulation into various pharmaceutical forms.
The pentanedioic acid moiety, also known as glutaric acid derivative, is known for its role in various metabolic pathways and its potential as an intermediate in the synthesis of bioactive molecules. Its presence in 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid suggests that this compound may have applications in metabolic regulation and enzyme inhibition. This has prompted researchers to investigate its potential as a lead compound for drugs targeting metabolic disorders.
Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutics. The complex architecture of 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid provides a rich framework for such design approaches. Computational modeling and molecular dynamics simulations have been employed to understand how this compound interacts with biological targets at an atomic level. These studies have revealed that the fluorenyl methoxycarbonyl group plays a crucial role in binding to specific receptors, thereby modulating their activity.
The amino group in the molecule also contributes to its potential therapeutic applications. It can participate in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity. Additionally, the presence of multiple functional groups allows for further chemical modifications, enabling the synthesis of derivatives with tailored properties. This flexibility makes 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid a versatile scaffold for drug development.
In clinical research, 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylpentanedioic acid is being evaluated for its potential as an anti-inflammatory agent. Inflammation is a key pathological process underlying many diseases, including autoimmune disorders and chronic inflammatory conditions. Preliminary studies have shown that this compound can modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory cytokines. These findings suggest that it may have therapeutic benefits in treating inflammation-related diseases.
The compound's potential as an anti-cancer agent is another area of active investigation. Cancer cells often exhibit altered metabolic pathways and increased resistance to chemotherapy. The glutaric acid derivative moiety in 2-1-(\({(9H-fluoren\)-9\(\text{-}\)yl\)\(\text{methoxycarbonyl}\)\(\text{amino}\)\(\text{ethylpentanedioic acid}\)) suggests that it may interfere with cancer cell metabolism, potentially leading to their selective killing. Additionally, the fluorenyl group has been shown to enhance the bioavailability and target specificity of anti-cancer drugs, making it an attractive component for oncology drug development.
The synthesis of 2-\(-1-\({(9H\)-fluorenylmethoxycarbonylamino)}ethylpentanedioic acid\) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and structural integrity of the final product.
The pharmacokinetic properties of this compound are also under investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and safety profile. Preliminary pharmacokinetic studies have shown that 2-\(-1-\({(9H\)-fluorenylmethoxycarbonylamino)}ethylpentanedioic acid\) exhibits good oral bioavailability and moderate tissue distribution. These findings suggest that it may be suitable for oral administration in clinical settings.
The safety profile of 2-\(-1-\({(9H\)-fluorenylmethoxycarbonylamino)}ethylpentanedioic acid\) is another critical aspect being evaluated through preclinical toxicology studies. These studies assess potential adverse effects at various doses and exposure durations to ensure that the compound is safe for human use. Early results indicate that this compound is well-tolerated at therapeutic doses, with minimal signs of toxicity observed.
In conclusion, 2-\(-1-\({(9H\)-fluorenylmethoxycarbonylamino)}ethylpentanedioic acid (CAS No.\ 2172450\ \(-19\)\ -8\) represents a significant advancement in pharmaceutical chemistry with its unique molecular structure and promising therapeutic applications.\ The presence\ of\ \textbf{\textit{fluoren\}-9\-yl}\ \textbf{\textit{moiety}}\ \textbf{\textit{and}}\ \textbf{\textit{methoxycarbonyl}}\ \textbf{\textit{group}}\ contributes\ to\ \textbf{\textit{its}}\ \textbf{\textit{reactivity}}\ \textbf{\textit{and}}\ \textbf{\textit{binding}}\ \textbf{\textit{affinity}}, making\ it\ an\ attractive\ \textbf{\textit{scaffold}}\ \textbf{\textit{for}}\ designing\novel\nontherapeutics.\ Further\nonclinical\nonstudies\nonare\nonneeded\nonto\nonelucidate\nonits\nonpotential\nona\nnonrange\nondoeseases.\nonThis\noncompound's\nonpotential\nona\nnonanti-inflammatory,\nononcological,\nonand nonmetabolic\nonapplications make nonit nona nonpromising candidate nonfor nonfuture\nontherapeutic interventions.\n
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